2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) is a chemical compound with the molecular formula C₁₅H₁₇BrN₂ and a CAS number of 120511-84-4. The compound features a phenyl ring with a bromomethyl group at the 5-position, and two 2-methylpropanenitrile groups attached at the 2 and 2' positions. This structure contributes to its unique properties and applications in scientific research and pharmaceutical development .
2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) serves as an impurity reference in the production of Anastrozole, an aromatase inhibitor used in breast cancer treatment. It plays a role in inhibiting the aromatase enzyme, which is crucial for estrogen biosynthesis. By blocking this enzyme, the compound contributes to reducing estrogen levels in the body, thereby impacting cancer progression .
The synthesis of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) typically involves several steps:
This compound has several notable applications:
Research into the interactions of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) focuses on its role as an impurity in Anastrozole formulations. Studies indicate that it may influence the pharmacokinetics and pharmacodynamics of Anastrozole when present in trace amounts. Understanding these interactions is crucial for ensuring drug efficacy and safety .
Several compounds exhibit structural or functional similarities to 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile). Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-Bromo-1,3-benzenedimethanol | C₉H₉BrO₂ | Lacks nitrile groups; used in organic synthesis. |
| 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | C₁₅H₁₇BrN₂ | Similar brominated structure; used as a reagent. |
| Anastrozole | C₁₄H₁₈N₄ | Aromatase inhibitor; structurally related but lacks bromine substitution. |
These compounds highlight the uniqueness of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) due to its specific functional groups and biological activity related to estrogen synthesis inhibition.
Irritant